

Physical and chemical properties of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-3-methylisoquinoline

Cat. No.: B169585

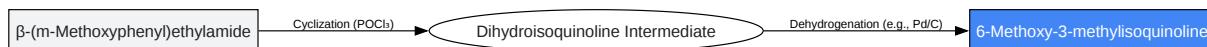
[Get Quote](#)

An In-depth Technical Guide to **6-Methoxy-3-methylisoquinoline**: Properties, Characterization, and Synthesis

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activity. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with various biological targets. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, **6-Methoxy-3-methylisoquinoline**, providing a detailed examination of its physical and chemical characteristics for professionals engaged in chemical research and drug development.

PART 1: Core Physicochemical Properties


A precise understanding of a compound's physical properties is the foundation of its application in research and development, influencing everything from reaction conditions to formulation. **6-Methoxy-3-methylisoquinoline** is a solid at room temperature.^[1] Its core properties are summarized below.

Property	Value	Source
CAS Number	14446-31-2	[2]
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	[1]
Melting Point	115 °C	[1]
Appearance	Solid	[1]

PART 2: Chemical Identity and Reactivity

Molecular Structure

The structure of **6-Methoxy-3-methylisoquinoline** features an isoquinoline bicyclic system with a methoxy group (-OCH₃) at the C6 position and a methyl group (-CH₃) at the C3 position. The methoxy group, being an electron-donating group, increases the electron density of the benzene ring, influencing its susceptibility to electrophilic substitution. The methyl group also contributes a mild electron-donating effect to the pyridine ring.

[Click to download full resolution via product page](#)

Caption: Generalized Bischler-Napieralski synthesis workflow for isoquinolines.

PART 3: Experimental Protocols & Workflows

Trustworthy data is built on robust and reproducible experimental design. The following sections outline a standard protocol for sample analysis and a logical workflow for comprehensive characterization.

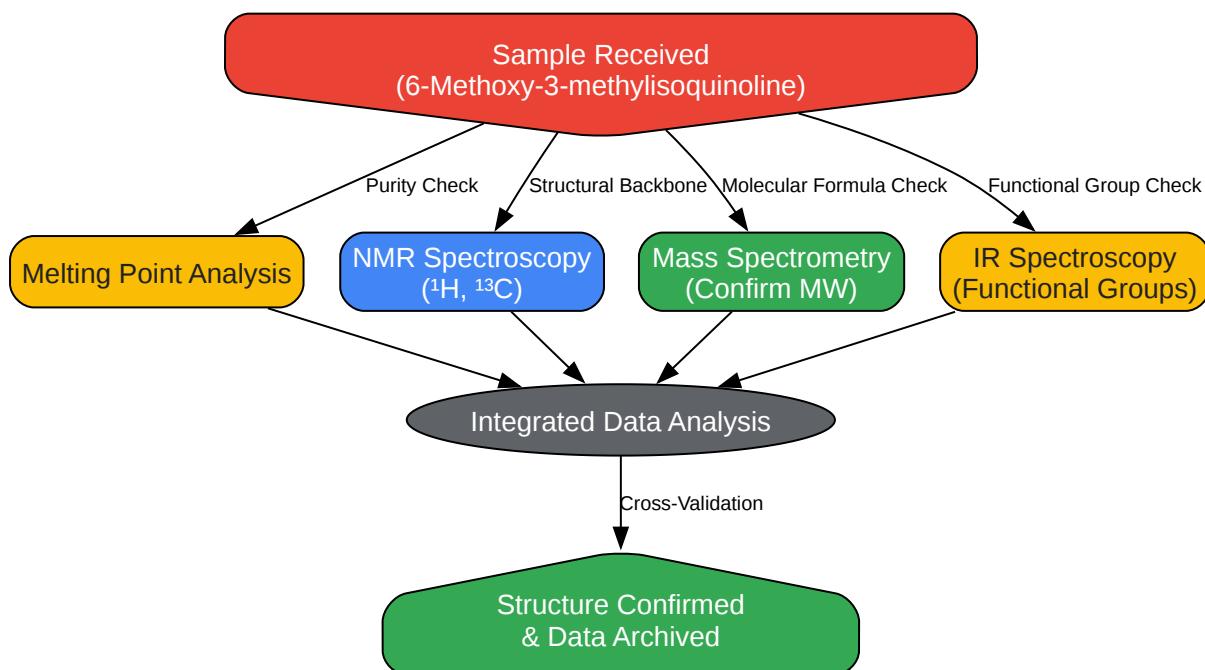
Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ^1H NMR spectrum of **6-Methoxy-3-methylisoquinoline** for structural verification.

Materials:

- **6-Methoxy-3-methylisoquinoline** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) with 0.03% TMS
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vortex mixer


Methodology:

- Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial.
- Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. Causality Note: CDCl_3 is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium signal which does not interfere with the sample's proton signals.
- Dissolution: Secure the vial cap and gently vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is required for high-resolution spectra. This is a critical self-validation step; undissolved solids will lead to poor spectral quality.
- Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~ 4 cm).
- Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, shimmed to homogenize the magnetic field, and the probe tuned.
- Data Acquisition: Acquire the ^1H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle).

- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Workflow: Comprehensive Compound Characterization

A logical workflow ensures that all necessary data is collected to confirm the identity, purity, and structure of a synthesized compound like **6-Methoxy-3-methylisoquinoline**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the complete characterization of a chemical compound.

Conclusion

6-Methoxy-3-methylisoquinoline serves as an excellent example of a substituted heterocyclic compound with potential for further chemical exploration. Its properties are dictated by the

interplay of the isoquinoline core and its methyl and methoxy substituents. A thorough characterization, grounded in robust spectroscopic and physical analysis as outlined in this guide, is the non-negotiable first step for any researcher, scientist, or drug development professional aiming to utilize this or similar molecules in their work.

References

- Stenutz, R. (n.d.). **6-methoxy-3-methylisoquinoline**. [Link]
- Afonin, A. V., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. *The Journal of Physical Chemistry A*. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-methoxy-3-methylisoquinoline [stenutz.eu]
- 2. 6-Methoxy-3-Methyl-Isoquinoline | 14446-31-2 [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-Methoxy-3-methylisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169585#physical-and-chemical-properties-of-6-methoxy-3-methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com